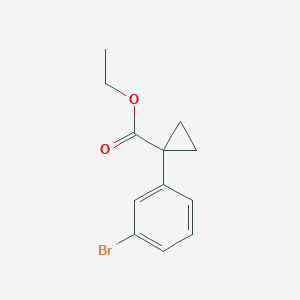
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione
描述
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H12N2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a trimethylsilylacetylene. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the attachment of the trimethylsilylacetylene to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
5-[(Trimethylsilyl)ethynyl]imidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.
5-[(Trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring, differing in the position of nitrogen atoms.
5-[(Trimethylsilyl)ethynyl]uracil: A derivative of uracil, another pyrimidine base.
Uniqueness
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
属性
CAS 编号 |
83355-90-2 |
|---|---|
分子式 |
C9H12N2O2Si |
分子量 |
208.29 g/mol |
IUPAC 名称 |
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2Si/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
InChI 键 |
GNZQSJOVDGWTLE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CNC(=O)NC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

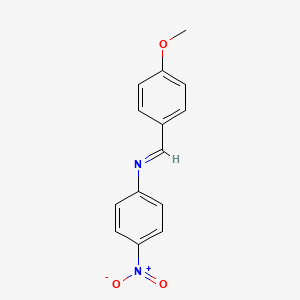
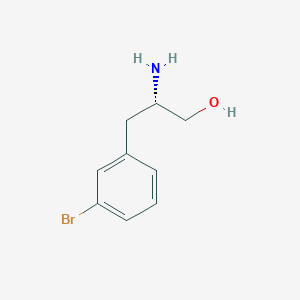
![Di-tert-butyl ((6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl) phosphate](/img/structure/B8752718.png)
![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)
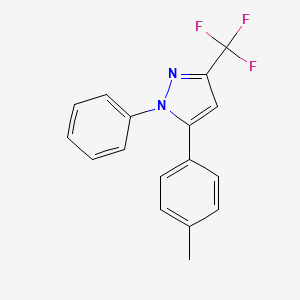
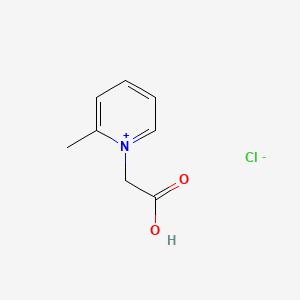
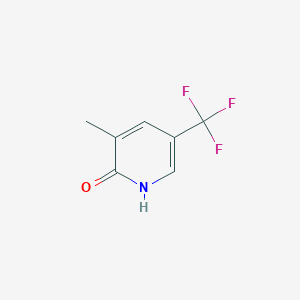
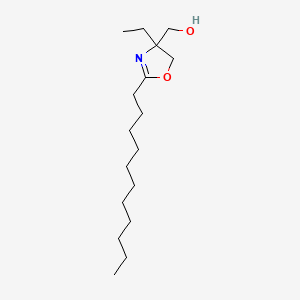
![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)
